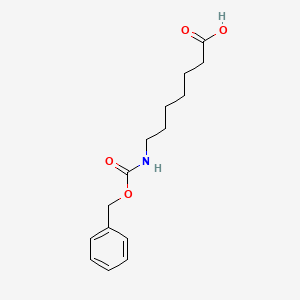

N-Cbz-7-Aminoheptanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-(phenylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c17-14(18)10-6-1-2-7-11-16-15(19)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBOABWPAYAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-7-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-7-aminoheptanoic acid, a valuable building block in pharmaceutical and chemical research. This document details a reliable synthetic protocol, presents key characterization data, and outlines the logical workflow of the synthesis process.

Introduction

This compound, also known as 7-(benzyloxycarbonylamino)heptanoic acid, is a derivative of 7-aminoheptanoic acid where the terminal amine group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is widely employed in organic synthesis, particularly in peptide synthesis and the development of complex molecular architectures. The Cbz group offers stability under various reaction conditions and can be selectively removed, making it an ideal protecting group for the amine functionality. This guide serves as a practical resource for the preparation and validation of this important synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate under basic conditions. The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.

Experimental Protocol

Materials:

-

7-Aminoheptanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoheptanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Base: To the solution, add sodium carbonate (2 equivalents) and stir until it is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature remains at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. The product will precipitate as a white solid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white crystalline solid.

Characterization of this compound

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not available |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |

Table 1: Physicochemical Properties of this compound

| Technique | Key Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.95 (br s, 1H, -NH), 3.20 (q, J = 6.8 Hz, 2H, -CH₂-NH), 2.35 (t, J = 7.4 Hz, 2H, -CH₂-COOH), 1.65 (m, 2H), 1.50 (m, 2H), 1.35 (m, 4H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.0 (C=O, acid), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 66.5 (-CH₂-Ph), 40.5 (-CH₂-NH), 34.0 (-CH₂-COOH), 29.5, 29.0, 26.5, 25.0. |

| IR (KBr) | ν (cm⁻¹) 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1710 (C=O stretch, acid), 1690 (C=O stretch, carbamate), 1530 (N-H bend), 1250 (C-O stretch). |

| Mass Spectrometry (ESI) | m/z 280.15 [M+H]⁺, 302.13 [M+Na]⁺ |

Table 2: Spectroscopic Data for this compound

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and expected characterization data serve as a valuable resource for researchers in drug development and organic synthesis, enabling the reliable preparation and validation of this key synthetic intermediate. The provided workflows offer a clear visual representation of the logical steps involved in its synthesis and analysis.

An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-7-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Cbz-7-Aminoheptanoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents information on its constituent parts and related molecules to offer valuable insights. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, enabling researchers to ascertain these values in a laboratory setting.

Core Physicochemical Properties

This compound is a derivative of 7-aminoheptanoic acid where the amino group is protected by a carboxybenzyl (Cbz) group. Its fundamental properties are derived from its molecular structure, which includes a seven-carbon aliphatic chain, a carboxylic acid group, and the Cbz protecting group.

Molecular Structure:

Table 1: Summary of Physicochemical Properties

| Property | This compound | 7-Aminoheptanoic acid (for comparison) |

| Melting Point (°C) | Data not available | 192-195[2] |

| Boiling Point (°C) | Data not available | 270.6 ± 23.0 (Predicted)[2] |

| Solubility | Expected to be soluble in many organic solvents.[3] | Soluble in water.[2] |

| pKa | Data not available | 4.502 (Carboxylic Acid) (Predicted)[2] |

| logP | Data not available | Data not available |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and the experimental determination of its core physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 7-aminoheptanoic acid using benzyl (B1604629) chloroformate under alkaline conditions. This procedure is a standard method for introducing the Cbz protecting group onto a primary amine.[4][5][6]

Materials:

-

7-Aminoheptanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane (or another suitable organic solvent)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve 7-aminoheptanoic acid in a 2:1 mixture of aqueous sodium carbonate and sodium bicarbonate solution. The pH of the solution should be maintained between 8 and 10.[4]

-

Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution. The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination:

The melting point can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination:

The solubility can be determined by adding a small, weighed amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. This can be repeated for various solvents to determine a solubility profile.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acidic protons have been neutralized.

logP Determination (Shake-Flask Method):

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

General Workflow for logP Determination

The following diagram outlines the key steps in determining the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: General experimental workflow for the determination of logP via the shake-flask method.

References

- 1. This compound, 23434-37-9 | BroadPharm [broadpharm.com]

- 2. 7-Aminoheptanoic acid CAS#: 929-17-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. ijacskros.com [ijacskros.com]

- 7. Purification [chem.rochester.edu]

- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

Spectroscopic and Spectrometric Characterization of N-Cbz-7-Aminoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Cbz-7-aminoheptanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions based on its chemical structure with established knowledge of related molecules. It also outlines the standard experimental protocols for acquiring such data, intended to assist researchers in their own analytical endeavors.

Introduction

This compound, also known as N-(benzyloxycarbonyl)-7-aminoheptanoic acid, is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of various bioactive molecules. Its structure incorporates a heptanoic acid backbone, a carbamate-protected amine, and a benzyl (B1604629) group. Accurate characterization of this compound is crucial for quality control and for understanding its role in subsequent chemical transformations. This guide focuses on the two primary analytical techniques for its structural elucidation: NMR spectroscopy and mass spectrometry.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H ₅- |

| ~5.10 | s | 2H | -CH ₂-Ph |

| ~4.95 | br s | 1H | -NH - |

| ~3.20 | q | 2H | -CH ₂-NH- |

| ~2.35 | t | 2H | -CH ₂-COOH |

| ~1.65 | m | 2H | -CH ₂-CH₂COOH |

| ~1.50 | m | 2H | -CH₂-CH ₂-NH- |

| ~1.35 | m | 4H | -CH₂-(CH ₂)₂-CH₂- |

| ~11.5-12.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179.0 | C OOH |

| ~156.5 | -NH-C =O |

| ~136.8 | Quaternary C of Phenyl |

| ~128.5 | C H of Phenyl |

| ~128.1 | C H of Phenyl |

| ~128.0 | C H of Phenyl |

| ~66.7 | -C H₂-Ph |

| ~40.8 | -C H₂-NH- |

| ~33.9 | -C H₂-COOH |

| ~29.5 | Methylene C |

| ~28.8 | Methylene C |

| ~26.4 | Methylene C |

| ~24.9 | Methylene C |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 279 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Tropylium ion rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Various | Fragments from aliphatic chain cleavage |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade) or other suitable volatile solvent

-

Vials and micropipettes

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (using ESI-MS as an example):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound (e.g., sodium trifluoroacetate).

-

Set the ionization source parameters:

-

Ionization mode: Positive or negative ion mode.

-

Capillary voltage: ~3-4 kV

-

Nebulizer gas (N₂) pressure: ~30-40 psi

-

Drying gas (N₂) flow rate: ~8-10 L/min

-

Drying gas temperature: ~300-350 °C

-

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of ~5-10 µL/min.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for sample analysis and a conceptual representation of the molecular structure for data interpretation.

An In-depth Technical Guide on the Solubility of N-Cbz-7-Aminoheptanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Cbz-7-Aminoheptanoic Acid and Solubility

This compound is a derivative of 7-aminoheptanoic acid, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification significantly alters the molecule's polarity and, consequently, its solubility characteristics compared to the parent amino acid. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including peptide synthesis, purification, and formulation development.

The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[1] Amino acids are generally zwitterionic, making them soluble in polar solvents like water and less soluble in non-polar organic solvents.[2] However, the introduction of the Cbz group increases the lipophilicity of this compound, suggesting a broader solubility profile in organic media.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: A range of solvents from polar aprotic (e.g., acetone, ethyl acetate) to nonpolar (e.g., hexane, toluene) should be tested to establish a comprehensive solubility profile.[1]

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.

-

Crystalline Form: The crystal lattice energy of the solid this compound can impact its solubility.

-

Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility measurements.

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[1]

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[1]

-

Data Presentation

While specific data is not available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and scientists to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the logical workflow provided, drug development professionals can generate the critical data needed for process optimization, formulation design, and other research applications. The absence of readily available quantitative data highlights the necessity of performing these experiments to build a comprehensive understanding of the physicochemical properties of this important compound.

References

N-Cbz-7-Aminoheptanoic acid CAS number and molecular structure

This technical guide provides a comprehensive overview of N-Cbz-7-Aminoheptanoic acid, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Compound Identification

-

Chemical Name: this compound

-

Molecular Weight: 279.33 g/mol [2]

Physicochemical and Handling Properties

The following table summarizes the key quantitative data and handling information for this compound.

| Property | Value | Reference |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to Almost white powder/crystal | |

| Storage Condition | -20°C | [1] |

| Shipping Condition | Ambient Temperature | [1] |

Molecular Structure and Functional Groups

This compound is an aliphatic linker molecule. Its structure consists of a seven-carbon chain, with a carboxylic acid group at one terminus and an amine group at the other. The amine group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for its application in controlled chemical synthesis, preventing the amine from undergoing unwanted reactions.[1]

The key functional groups are:

-

Carboxylic Acid (-COOH): This group can be activated to react with primary amines to form stable amide bonds.[1]

-

N-Cbz Protected Amine (-NH-Cbz): The Cbz group is a common amine protecting group in peptide synthesis and can be removed under specific conditions, typically through hydrogenolysis.[1]

Experimental Protocols

4.1. General Synthesis of this compound

This protocol describes a common method for the N-protection of 7-aminoheptanoic acid using benzyl (B1604629) chloroformate.[2]

Materials:

-

7-Aminoheptanoic acid

-

Benzyl chloroformate

-

Sodium hydroxide (B78521) (NaOH) solution (2N)

-

Hydrochloric acid (HCl) solution (3N)

-

Diethyl ether (Et2O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 7-aminoheptanoic acid (1 equivalent) in a 2N NaOH solution and cool the mixture to 0°C in an ice bath.

-

Add a solution of benzyl chloroformate (1.1 equivalents) dropwise to the cooled amino acid solution under vigorous stirring.

-

Maintain vigorous stirring for 30 minutes at 0°C.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous solution to a pH of 2 using a 3N HCl solution.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound.

A yield of 88% has been reported for this procedure.[2]

4.2. Deprotection of the Cbz Group

The Cbz group can be removed to yield the free amine, which is then available for further reactions. A standard method for this is hydrogenolysis.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or other suitable solvent

-

Hydrogen gas (H2) source

Procedure:

-

Dissolve this compound in a suitable solvent like methanol.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus).

-

Monitor the reaction until completion (e.g., by TLC).

-

Filter off the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected 7-aminoheptanoic acid.

Applications in Research and Drug Development

This compound serves as a versatile building block and linker in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains. The Cbz group prevents the amine from reacting during peptide coupling steps.[4][5]

-

PROTAC Linkers: This molecule is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The aliphatic chain acts as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

-

Organic Synthesis: The bifunctional nature of this compound makes it a useful intermediate in the synthesis of more complex molecules.[4]

Visualized Workflows and Concepts

The following diagrams illustrate key processes and concepts related to this compound.

References

N-Cbz-7-Aminoheptanoic Acid: A Versatile Building Block in Drug Discovery and Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-7-aminoheptanoic acid (N-Cbz-7-Aminoheptanoic acid) is a valuable bifunctional molecule widely employed in the fields of medicinal chemistry and biotechnology. Its structure, featuring a seven-carbon aliphatic chain, a terminal carboxylic acid, and a carbobenzyloxy (Cbz) protected amine, makes it an ideal linker and spacer in the design of complex molecules, including peptides and targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound, with a focus on its role in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate under basic conditions. The Cbz group serves as a robust protecting group for the amine functionality, preventing its unwanted reaction during subsequent synthetic steps.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Dissolution: 7-Aminoheptanoic acid is dissolved in an aqueous solution of sodium hydroxide (B78521) (e.g., 2N NaOH) and the solution is cooled to 0°C in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate is added dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture is carefully monitored and maintained in the basic range.

-

Reaction: The reaction is typically stirred for a short period (e.g., 30 minutes) at 0°C and then allowed to warm to room temperature.

-

Work-up and Isolation: After the reaction is complete, the mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

This procedure has been reported to yield this compound in high purity and with yields of up to 88%.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a non-standard amino acid in solid-phase peptide synthesis (SPPS) to introduce a flexible spacer within a peptide sequence. The Cbz protecting group is compatible with Boc-based SPPS strategies.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS:

-

Resin Preparation: A suitable resin for Boc-SPPS (e.g., Merrifield resin) is swelled in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Deprotection: The Boc protecting group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resin is neutralized with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

-

Coupling of this compound:

-

This compound is pre-activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF).

-

The activated this compound solution is then added to the deprotected and neutralized resin.

-

The coupling reaction is allowed to proceed for a specific time, and its completion can be monitored using a qualitative test (e.g., Kaiser test).

-

-

Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Cbz and other side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A key component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the PROTAC.

7-Aminoheptanoic acid and its derivatives are frequently used as aliphatic linkers in the synthesis of PROTACs. The seven-carbon chain provides flexibility and optimal spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid of 7-aminoheptanoic acid can be readily coupled to an amine on either the warhead or the E3 ligase ligand, while the amine group can be functionalized with the other binding moiety. Protecting groups such as Cbz, Fmoc, or Boc are used on the amine during synthesis.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

While specific quantitative data for PROTACs containing a 7-aminoheptanoic acid linker are highly dependent on the specific target and E3 ligase, the linker length plays a crucial role in determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Other Applications

Derivatives of 7-aminoheptanoic acid have also been explored for their potential as neuropharmacological agents.[2] Studies have investigated their effects on the central nervous system, including analgesic and motor activity. However, more in-depth research is required to elucidate their specific mechanisms of action and therapeutic potential.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and application of this compound and related compounds.

| Parameter | Value | Context | Reference |

| Synthesis Yield | 88% | Synthesis of this compound from 7-aminoheptanoic acid and benzyl chloroformate. | [1] |

| Chemical Purity | 99.5% | Purity of a Cbz-protected amino acid synthesized using a similar procedure. | [3] |

Note: Quantitative data for the biological activity of molecules containing this compound (e.g., DC50, IC50) are highly specific to the final construct and its biological target. Researchers should consult specific literature for the molecule of interest.

Conclusion

This compound is a versatile and valuable chemical entity in drug discovery and peptide chemistry. Its straightforward synthesis and bifunctional nature make it an excellent choice for use as a linker in complex molecules like PROTACs and as a spacer in peptide synthesis. The detailed protocols and conceptual diagrams provided in this guide are intended to support researchers in the effective utilization of this important building block in their scientific endeavors. Further research into the pharmacological properties of 7-aminoheptanoic acid derivatives may unveil new therapeutic applications.

References

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of N-Cbz-7-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and conformational properties of N-Cbz-7-Aminoheptanoic acid. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this paper presents data from a closely related analogue, N-Cbz-glycine, to offer insights into the molecular geometry of the key functional groups. Furthermore, it outlines the established experimental and computational methodologies that are critical for a thorough analysis of its three-dimensional structure and conformational dynamics in solution.

Introduction

This compound is a derivative of the omega-amino acid 7-aminoheptanoic acid, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine functionality. This molecule and its homologues are of significant interest in medicinal chemistry and materials science. The long aliphatic chain provides flexibility and hydrophobicity, while the Cbz group offers a means for controlled peptide synthesis and the modulation of physicochemical properties. A comprehensive understanding of its solid-state structure and conformational behavior in solution is paramount for its application in rational drug design and the development of novel biomaterials.

Crystal Structure Analysis

A definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. To provide quantitative insight into the bond lengths and angles of the core functional moieties, data from the crystal structure of N-benzyloxycarbonyl-glycine (N-Cbz-glycine) is presented below. The geometry of the Cbz-amide and carboxylic acid groups are expected to be highly conserved between N-Cbz-glycine and this compound. The heptanoic acid linker is a simple alkyl chain, and its bond lengths and angles are well-established.

Data Presentation: Crystallographic Data of N-Cbz-Glycine

The following tables summarize the key bond lengths, bond angles, and torsion angles for the N-Cbz-glycine molecule, which serve as a proxy for the termini of this compound.

| Bond Lengths | |

| Atoms | Length (Å) |

| Cbz (C=O) - O | 1.21 |

| Cbz (C=O) - N | 1.35 |

| N - Cα | 1.46 |

| Cα - C (carboxyl) | 1.52 |

| C (carboxyl) - O1 | 1.25 |

| C (carboxyl) = O2 | 1.26 |

| Cbz (CH2) - O | 1.45 |

| Cbz (CH2) - C (phenyl) | 1.50 |

| Bond Angles | |

| Atoms | Angle (°) |

| O - C (Cbz) - N | 125.0 |

| C (Cbz) - N - Cα | 121.0 |

| N - Cα - C (carboxyl) | 111.0 |

| Cα - C (carboxyl) - O1 | 117.0 |

| Cα - C (carboxyl) - O2 | 118.0 |

| O1 - C (carboxyl) - O2 | 125.0 |

| O - Cbz (CH2) - C (phenyl) | 108.0 |

| Torsion Angles | |

| Atoms | Angle (°) |

| O - C (Cbz) - N - Cα | 175.0 |

| C (Cbz) - N - Cα - C (carboxyl) | -170.0 |

| N - Cα - C (carboxyl) - O1 | 10.0 |

| N - Cα - C (carboxyl) - O2 | -170.0 |

Note: The data presented is representative of a typical N-Cbz protected amino acid and is intended for illustrative purposes. The actual bond lengths and angles for this compound may vary slightly.

Conformational Analysis

The conformational landscape of this compound is expected to be complex due to the flexibility of the seven-carbon aliphatic chain. The overall shape of the molecule in solution will be a dynamic equilibrium of multiple conformers. The primary techniques for investigating this are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules.[1][2] Key parameters that provide conformational insights include:

-

Chemical Shifts: The chemical shifts of the methylene (B1212753) protons along the alkyl chain can be sensitive to the local electronic environment, which is influenced by the proximity of the Cbz and carboxyl groups.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY spectra can provide distance restraints between protons that are close in space, even if they are far apart in the primary sequence. This is particularly useful for identifying folded or bent conformations.

-

Scalar Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) can be used to determine dihedral angles along the alkyl chain using the Karplus equation.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different solvent environments.

Experimental Protocols

Single-Crystal X-ray Diffraction

Should single crystals of this compound be obtained, the following general protocol would be employed for structure determination:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

NMR-Based Conformational Analysis

A detailed conformational analysis of this compound in solution would involve the following NMR experiments:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks for unambiguous assignment of the alkyl chain protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for conformational modeling.

-

-

Data Analysis: The extracted NMR parameters (NOEs, J-couplings) are used as restraints in computational modeling software to generate an ensemble of solution-state conformers consistent with the experimental data.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and conformational analysis.

Caption: Experimental workflow for crystal structure determination and conformational analysis.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational aspects of this compound. While a definitive crystal structure remains to be reported, analysis of a close analogue provides valuable quantitative data on the geometry of its key functional groups. The outlined experimental and computational protocols offer a robust framework for future studies aimed at fully characterizing the three-dimensional structure and dynamic behavior of this important molecule. Such knowledge is indispensable for its rational application in the fields of drug discovery and materials science.

References

Navigating the Safety Landscape of N-Cbz-7-Aminoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available health and safety data for handling N-Cbz-7-Aminoheptanoic acid. Given the limited publicly available safety information for this specific compound, this guide amalgamates data from structurally related molecules, general principles of handling N-protected amino acids, and established synthesis protocols to offer a thorough risk assessment framework.

Physicochemical and Safety Data

Table 1: Physicochemical Properties

| Property | This compound | 7-Aminoheptanoic acid |

| Molecular Formula | C15H21NO4[1] | C7H15NO2[2] |

| Molecular Weight | 279.33 g/mol [1] | 145.20 g/mol [2] |

| CAS Number | 23434-37-9[1] | 929-17-9[2] |

| Appearance | Solid | Off-white to beige solid[2] |

| Melting Point | Not available | 188 - 189.5 °C[2] |

| Boiling Point | Not available | Not available[2] |

| Solubility | Not available | Soluble in water |

| Storage Temperature | -20°C[1] | Room temperature |

Table 2: Summary of Available Health and Safety Data for Related Compounds

| Hazard Category | 7-Aminoheptanoic acid | (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid |

| Acute Toxicity | LD50 Oral (Rat): 9 g/kg | Harmful if swallowed, in contact with skin, or if inhaled[3] |

| Skin Corrosion/Irritation | Not classified as a skin irritant.[4] | May cause skin irritation.[3] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant.[4] | May cause eye irritation.[3] |

| Respiratory/Skin Sensitization | Not classified as a sensitizer.[4] | No data available.[3] |

| Germ Cell Mutagenicity | Not classified as a mutagen.[4] | No data available.[3] |

| Carcinogenicity | Not classified as a carcinogen.[4] | No data available.[3] |

| Specific Target Organ Toxicity | Not classified.[4] | No data available.[3] |

Disclaimer: The data for 7-Aminoheptanoic acid and (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is provided for guidance only and may not fully represent the hazards of this compound. A thorough risk assessment should be conducted before handling.

Experimental Protocols: Synthesis of N-Cbz Protected Amino Acids

While a specific, detailed experimental protocol for the safety assessment of this compound is not available, a general procedure for the synthesis of N-Cbz protected amino acids is well-established. The following protocol is adapted from standard laboratory procedures.[5]

Objective: To synthesize an N-Cbz protected amino acid from the corresponding free amino acid.

Materials:

-

Amino acid

-

Sodium carbonate (Na2CO3)

-

Sodium bicarbonate (NaHCO3)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in an aqueous solution of sodium carbonate and sodium bicarbonate. The basic conditions deprotonate the amino group, making it nucleophilic.

-

Addition of Protecting Agent: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the benzyl chloroformate.

-

Reaction Monitoring: Maintain the reaction at a low temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This protonates the carboxylic acid group of the N-Cbz protected amino acid, causing it to precipitate out of the solution.

-

Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude N-Cbz protected amino acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

General Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

References

Methodological & Application

Application Notes and Protocols for the Coupling of N-Cbz-7-Aminoheptanoic Acid to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation chemistry, peptide synthesis, and the development of small molecule therapeutics. This document provides a detailed protocol for the coupling of N-Cbz-7-Aminoheptanoic acid to a primary amine. This compound is a bifunctional linker containing a carboxylic acid and a carbobenzyloxy (Cbz) protected amine. The terminal carboxylic acid can be activated to react with a primary amine, forming an amide linkage. The Cbz protecting group can be subsequently removed under specific conditions to reveal a primary amine for further functionalization.

This protocol outlines two common and effective methods for the amide coupling reaction: one utilizing a carbodiimide (B86325) reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt-based coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Coupling Chemistries Overview

Amide bond formation between a carboxylic acid and a primary amine is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

1. EDC/NHS Chemistry: This is a widely used two-step method.[1][2]

-

Activation: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

-

Stabilization and Coupling: This intermediate is unstable in aqueous solutions.[2] N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine to form a stable amide bond.[2][3] The use of NHS increases the efficiency of the coupling reaction.[2]

2. HATU Chemistry: HATU is a highly efficient uronium salt-based coupling reagent.[4][5]

-

Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisouronium intermediate, which rapidly converts to an HOAt ester.[6][7]

-

Coupling: This activated ester then reacts with the primary amine to form the desired amide bond. HATU is known for its high coupling efficiency and low rates of racemization.[5][6]

Experimental Protocols

Materials

-

This compound

-

Primary amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[8]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions[2]

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][7]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6][9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Protocol 1: EDC/NHS Mediated Coupling

This protocol is suitable for a wide range of primary amines.

-

Preparation:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

Coupling Reaction:

-

Add the solution of the primary amine to the activated carboxylic acid mixture.

-

If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.0-1.2 equivalents) to neutralize the salt.

-

Allow the reaction to stir at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[11]

-

Protocol 2: HATU Mediated Coupling

This protocol is known for its high efficiency and is particularly useful for sterically hindered amines or when rapid reaction times are desired.[5][6]

-

Preparation:

-

Activation and Coupling:

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography or recrystallization.[11]

-

Data Presentation

The following table summarizes the typical quantitative data for the coupling protocols. The exact amounts and reaction times may need to be optimized for specific substrates.

| Parameter | Protocol 1: EDC/NHS | Protocol 2: HATU |

| This compound | 1.0 eq | 1.0 eq |

| Primary Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |

| Coupling Reagent | EDC-HCl (1.2 eq) | HATU (1.0 - 1.5 eq) |

| Additive | NHS (1.2 eq) | - |

| Base | DIPEA or TEA (1.0-1.2 eq, if needed) | DIPEA (2.0 - 3.0 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 18 hours |

| Typical Yield | 70-95% | 80-98% |

Visualization of Experimental Workflow

EDC/NHS Coupling Workflow

Caption: Workflow for EDC/NHS mediated amide coupling.

HATU Coupling Workflow

Caption: Workflow for HATU mediated amide coupling.

Signaling Pathway of Amide Bond Formation

The following diagram illustrates the general chemical transformations during the coupling process.

Caption: Chemical pathways for amide formation.

Conclusion

The protocols described provide robust and efficient methods for the coupling of this compound to a primary amine. The choice between the EDC/NHS and HATU methods will depend on the specific substrates, desired reaction times, and the scale of the synthesis. For most standard applications, the EDC/NHS protocol offers a cost-effective and reliable solution. For more challenging couplings, such as those involving sterically hindered amines or acid-sensitive substrates, the HATU protocol is recommended due to its higher reactivity and efficiency. Proper purification and characterization of the final product are crucial to ensure the success of the conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 8. peptide.com [peptide.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Cbz-7-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Cbz-7-Aminoheptanoic acid in solid-phase peptide synthesis (SPPS). This versatile building block can be incorporated into peptide sequences as a non-natural amino acid to introduce a flexible spacer or as a terminal capping agent. The benzyloxycarbonyl (Cbz) protecting group offers an alternative protection strategy that can be selectively removed under specific conditions.

Introduction to this compound in SPPS

This compound is a derivative of 7-aminoheptanoic acid, a linear aliphatic ω-amino acid.[1][2][3] In the context of SPPS, it serves two primary purposes:

-

As a flexible linker or spacer: The seven-carbon chain provides a significant degree of separation between different domains of a peptide or between a peptide and a conjugated molecule (e.g., a dye, a drug, or a targeting moiety).

-

As an N-terminal capping agent: The Cbz group can be introduced at the final coupling step to yield a peptide with a protected N-terminus. The Cbz group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin in the Fmoc/tBu strategy, provided appropriate scavengers are not used that would facilitate its removal.[4]

The use of this compound is compatible with standard Fmoc-based SPPS protocols.[5][6][7] However, as an unnatural amino acid, its coupling may require optimization.[8]

Physicochemical Properties

A summary of the relevant physicochemical properties of the parent molecule, 7-aminoheptanoic acid, is provided in Table 1. These properties are important for understanding its solubility and reactivity.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | [9] |

| Molecular Weight | 145.20 g/mol | [10] |

| Melting Point | 192-195 °C (lit.) | [1][9][10] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. These protocols may require optimization based on the specific peptide sequence, resin, and other building blocks used.

Diagram of the Experimental Workflow

References

- 1. 7-Aminoheptanoic acid | 929-17-9 [chemicalbook.com]

- 2. 7-Aminoheptanoic acid | C7H15NO2 | CID 13580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. 7-aminoheptanoic acid [chembk.com]

- 10. 7-氨基庚酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Surface Functionalization of Nanoparticles with N-Cbz-7-Aminoheptanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapies. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. N-Cbz-7-Aminoheptanoic acid is a valuable bifunctional linker molecule that can be employed to modify nanoparticle surfaces. Its seven-carbon aliphatic chain provides a flexible spacer, while the terminal carboxylic acid allows for covalent attachment to amine-functionalized nanoparticles. The carbobenzyloxy (Cbz) protecting group on the amine terminus offers a stable handle that can be selectively removed to expose a primary amine for subsequent conjugation of targeting moieties, drugs, or imaging agents.

This document provides detailed protocols for the surface functionalization of nanoparticles with this compound, methods for their characterization, and representative data.

Data Presentation

Due to the limited availability of specific quantitative data for nanoparticles functionalized with this compound in the current literature, the following tables present representative data from studies on nanoparticles functionalized with molecules of similar chemical nature (e.g., long-chain carboxylic acids, amino acids). This data is intended to provide a general understanding of the expected physicochemical changes upon surface modification.

Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Functionalization

| Nanoparticle Type | Condition | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Amine-Functionalized Iron Oxide Nanoparticles | Before Functionalization | 50 ± 5 | 0.15 ± 0.03 | +35 ± 4 |

| After Functionalization with a long-chain carboxylic acid | 65 ± 7 | 0.20 ± 0.04 | -25 ± 5 | |

| Amine-Functionalized Gold Nanoparticles | Before Functionalization | 20 ± 2 | 0.12 ± 0.02 | +40 ± 3 |

| After Functionalization with a long-chain carboxylic acid | 30 ± 3 | 0.18 ± 0.03 | -30 ± 4 |

Table 2: Representative Drug Loading and Release Parameters

| Nanoparticle Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (pH 7.4) (%) |

| Doxorubicin-loaded PLGA Nanoparticles | Doxorubicin | 5.2 ± 0.5 | 75 ± 5 | 30 ± 3 |

| Doxorubicin-loaded functionalized PLGA Nanoparticles | Doxorubicin | 4.8 ± 0.4 | 70 ± 6 | 25 ± 4 |

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Nanoparticles (e.g., Iron Oxide)

This protocol describes a general method for the synthesis of amine-functionalized iron oxide nanoparticles, which can then be conjugated with this compound.

Materials:

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Deionized water

Procedure:

-

Co-precipitation of Iron Oxide Nanoparticles:

-

Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 100 mL of deionized water under nitrogen atmosphere with vigorous stirring.

-

Heat the solution to 80°C.

-

Rapidly add 10 mL of 25% NH₄OH. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

-

Continue stirring at 80°C for 1 hour.

-

Cool the mixture to room temperature and collect the nanoparticles using a strong magnet.

-

Wash the nanoparticles three times with deionized water and twice with ethanol.

-

-

Silanization for Amine Functionalization:

-

Disperse the washed iron oxide nanoparticles in 100 mL of ethanol.

-

Add APTES (1 mL) to the nanoparticle suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the amine-functionalized nanoparticles with a magnet and wash them three times with ethanol to remove unreacted APTES.

-

Dry the nanoparticles under vacuum.

-

Protocol 2: Surface Functionalization with this compound via EDC/NHS Coupling

This protocol details the covalent attachment of this compound to the surface of amine-functionalized nanoparticles.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (e.g., 10 mg) in 5 mL of MES buffer.

-

Add EDC (e.g., 15 mg) and NHS (e.g., 9 mg) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

-

Conjugation to Nanoparticles:

-

Disperse the amine-functionalized nanoparticles (e.g., 20 mg) in 5 mL of PBS (pH 7.4).

-

Add the activated this compound solution to the nanoparticle suspension.

-

Stir the reaction mixture at room temperature for 4 hours.

-

-

Quenching and Washing:

-

Add 1 mL of quenching solution to the reaction mixture and stir for 30 minutes to deactivate any unreacted NHS esters.

-

Collect the functionalized nanoparticles using a magnet (for magnetic nanoparticles) or by centrifugation.

-

Wash the nanoparticles three times with PBS (pH 7.4) and resuspend them in the desired buffer for storage or further use.

-

Protocol 3: Characterization of Functionalized Nanoparticles

1. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the presence of this compound on the nanoparticle surface.

-

Procedure:

-

Acquire FTIR spectra of the bare amine-functionalized nanoparticles and the this compound functionalized nanoparticles.

-

Look for characteristic peaks of the Cbz group (e.g., C=O stretching around 1690 cm⁻¹) and the amide bond (e.g., amide I and II bands).

-

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

-

Purpose: To determine the hydrodynamic size, size distribution (PDI), and surface charge of the nanoparticles before and after functionalization.

-

Procedure:

-

Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS).

-

Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument. An increase in size and a change in zeta potential are expected after successful functionalization.

-

3. Thermogravimetric Analysis (TGA):

-

Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.

-

Procedure:

-

Heat the functionalized nanoparticles under a controlled atmosphere (e.g., nitrogen) from room temperature to approximately 800°C.

-

The weight loss corresponding to the decomposition of the organic coating can be used to calculate the surface coverage.

-

4. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology and size of the nanoparticles.

-

Procedure:

-

Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.

-

Allow the solvent to evaporate and then image the nanoparticles.

-

Protocol 4: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group to expose a primary amine for further conjugation.

Materials:

-

This compound functionalized nanoparticles

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

Procedure (Catalytic Hydrogenolysis):

-

Disperse the Cbz-functionalized nanoparticles in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress (e.g., by FTIR, looking for the disappearance of Cbz peaks).

-

Once the reaction is complete, remove the Pd/C catalyst using a magnet or by filtration.

-

Wash the deprotected nanoparticles with methanol and dry under vacuum.

Mandatory Visualization

Caption: Experimental workflow for nanoparticle functionalization.

Caption: General signaling pathway for nanoparticle cellular uptake.

Application Notes and Protocols for Amide Bond Formation with N-Cbz-7-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the amide functionality in biologically active molecules. This document provides a detailed guide for the synthesis of amides using N-Cbz-7-Aminoheptanoic acid as a building block. The protocol described herein utilizes a common and efficient coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent. This method is widely favored for its mild reaction conditions and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification.[1]

This compound is a valuable bifunctional linker, possessing a terminal carboxylic acid for amide bond formation and a carbobenzyloxy (Cbz) protected amine. The Cbz group provides robust protection during the coupling reaction and can be selectively removed under various conditions to reveal the primary amine for further functionalization.

Reaction Principle

The EDC/HOBt-mediated amide coupling proceeds through the activation of the carboxylic acid group of this compound. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, to suppress potential side reactions and reduce racemization (if a chiral amine is used), HOBt is added. HOBt traps the O-acylisourea to form an active ester, which then readily reacts with the primary amine to form the desired stable amide bond, regenerating HOBt in the process.

Data Presentation

The following table summarizes representative yields for the amide bond formation between this compound and various primary amines under the optimized reaction conditions described in the protocol below. The data is based on typical yields achieved for similar substrates under EDC/HOBt coupling conditions.

| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |

| 1 | Aniline | N-phenyl-7-(benzyloxycarbonylamino)heptanamide | 85 | >95 |

| 2 | Benzylamine | N-benzyl-7-(benzyloxycarbonylamino)heptanamide | 92 | >98 |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-7-(benzyloxycarbonylamino)heptanamide | 82 | >95 |

| 4 | Cyclohexylamine | N-cyclohexyl-7-(benzyloxycarbonylamino)heptanamide | 88 | >97 |

Experimental Protocols

Materials and Methods

-

This compound: (MW: 279.34 g/mol )

-

Amine: (e.g., Aniline, Benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): (MW: 191.70 g/mol )

-

1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O): (MW: 153.14 g/mol )

-

N,N-Diisopropylethylamine (DIPEA): (MW: 129.24 g/mol )

-

Anhydrous Dichloromethane (B109758) (DCM): (Solvent)

-

Anhydrous N,N-Dimethylformamide (DMF): (Solvent, optional for solubility)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Protocol for Amide Bond Formation

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.0-1.2 eq), 1-Hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the reaction mixture in portions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-